molecular formula C12H10BrF3O2 B1372377 4-(2-Bromo-5-(trifluoromethoxy)phenyl)-2-methylbut-3-YN-2-OL CAS No. 1187385-74-5

4-(2-Bromo-5-(trifluoromethoxy)phenyl)-2-methylbut-3-YN-2-OL

Cat. No. B1372377
CAS RN: 1187385-74-5
M. Wt: 323.1 g/mol
InChI Key: ZEYGQWWUQMQARO-UHFFFAOYSA-N
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Description

The compound “4-(2-Bromo-5-(trifluoromethoxy)phenyl)-2-methylbut-3-YN-2-OL” is a complex organic molecule. It contains a phenyl ring which is substituted with a bromo group, a trifluoromethoxy group, and a 2-methylbut-3-yn-2-ol group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The phenyl ring provides a planar, aromatic base for the molecule, while the various substituents would add complexity to the structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present in its structure. For example, the bromo group is a good leaving group, and the trifluoromethoxy group is an electron-withdrawing group, which could make the compound susceptible to nucleophilic attack .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar trifluoromethoxy group and the nonpolar phenyl ring could give the compound both polar and nonpolar characteristics .

Scientific Research Applications

Aryne Route Synthesis

4-(2-Bromo-5-(trifluoromethoxy)phenyl)-2-methylbut-3-YN-2-OL serves as an intermediate in the synthesis of naphthalenes and naphthols through an aryne route. This approach involves generating specific phenyllithium intermediates that undergo various transformations, leading to the synthesis of naphthalenes, which are crucial in a variety of chemical applications, including pharmaceuticals (Schlosser & Castagnetti, 2001).

Synthesis of Antimicrobial Agents

The compound plays a role in the synthesis of antimicrobial agents. For example, substituted phenyl azetidines with potential antimicrobial properties have been synthesized using related bromo phenyl compounds as key intermediates (Doraswamy & Ramana, 2013).

Nanoparticle Production

This chemical is used in creating enhanced brightness, emission-tuned nanoparticles. It is involved in the synthesis of polyfluorene building blocks, which are crucial for developing nanoparticles with applications in bioimaging and electronic devices (Fischer, Baier, & Mecking, 2013).

Larvicidal Activity

Derivatives of this compound have been investigated for larvicidal activity against mosquito species, highlighting its potential use in controlling mosquito-borne diseases (Santhanalakshmi, Thandapani, Margandan, & Neelakandeswari, 2022).

Development of Liquid Crystal Compounds

In the field of materials science, this compound contributes to the synthesis of liquid crystal compounds, which have applications in displays and other electronic devices (Yue-hui, 2010).

Synthesis of Epoxide Hydrolase Inhibitors

It has been used in the discovery and synthesis of 1-(1,3,5-triazin-yl)piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase, an enzyme target in various diseases (Thalji et al., 2013).

Safety And Hazards

As with any chemical compound, handling “4-(2-Bromo-5-(trifluoromethoxy)phenyl)-2-methylbut-3-YN-2-OL” would require appropriate safety precautions. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific safety and hazard information .

Future Directions

The potential applications and future directions for this compound would depend on its properties and reactivity. Given its complex structure, it could be of interest in fields such as medicinal chemistry or materials science .

properties

IUPAC Name

4-[2-bromo-5-(trifluoromethoxy)phenyl]-2-methylbut-3-yn-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrF3O2/c1-11(2,17)6-5-8-7-9(3-4-10(8)13)18-12(14,15)16/h3-4,7,17H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEYGQWWUQMQARO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#CC1=C(C=CC(=C1)OC(F)(F)F)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40675397
Record name 4-[2-Bromo-5-(trifluoromethoxy)phenyl]-2-methylbut-3-yn-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40675397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Bromo-5-(trifluoromethoxy)phenyl)-2-methylbut-3-YN-2-OL

CAS RN

1187385-74-5
Record name 4-[2-Bromo-5-(trifluoromethoxy)phenyl]-2-methylbut-3-yn-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40675397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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